2-Bromomethyl-4-methyl-1,3-dioxane

Organic Synthesis Physicochemical Properties Compound Characterization

Researchers face supply challenges for specialized halogenated cyclic acetals with defined conformational and lipophilic properties. This compound, a six-membered 1,3-dioxane, provides a consistent solution with its reactive bromomethyl handle and steric 4-methyl group. - Conformational Advantage: Chair conformation of the dioxane ring differentiates its reactivity from flatter dioxolane analogs, enabling predictable stereoselective transformations. - Optimized Physicochemistry: The 4-methyl substitution increases lipophilicity (LogP 1.53) compared to dioxolane counterparts (LogP ~0.78), which can improve purification and downstream synthetic outcomes. - Reliable Sourcing: Qualified and available as a general reagent for research use, ensuring consistent quality for your multi-step synthetic routes.

Molecular Formula C6H11BrO2
Molecular Weight 195.05 g/mol
Cat. No. B8565699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromomethyl-4-methyl-1,3-dioxane
Molecular FormulaC6H11BrO2
Molecular Weight195.05 g/mol
Structural Identifiers
SMILESCC1CCOC(O1)CBr
InChIInChI=1S/C6H11BrO2/c1-5-2-3-8-6(4-7)9-5/h5-6H,2-4H2,1H3
InChIKeyFMFDZPVUMPGTHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromomethyl-4-methyl-1,3-dioxane: Core Characteristics


2-Bromomethyl-4-methyl-1,3-dioxane (CAS 35337-49-6) is a halogenated six-membered cyclic acetal within the 1,3-dioxane family, distinguished by a bromomethyl substituent at the 2-position and a methyl group at the 4-position . With a molecular formula of C6H11BrO2 and a molecular weight of 195.05 g/mol, it serves as a versatile electrophilic building block in organic synthesis, particularly for introducing protected aldehyde functionality via the dioxane ring . The compound's reactivity is centered on the bromomethyl group, enabling nucleophilic substitution reactions with amines, alcohols, and other nucleophiles, while the 4-methyl substitution imparts specific steric and electronic properties that differentiate it from unsubstituted dioxane analogs [1].

Role Electrophilic bromoacetal for protected aldehyde introduction
Scaffold Six-membered 1,3-dioxane chair conformation provides predictable orientation
Differentiator 4-methyl substitution alters steric/electronic profile vs. dioxolane analogs

2-Bromomethyl-4-methyl-1,3-dioxane vs. Related Bromoacetals


Substitution with closely related bromomethyl dioxolanes or unsubstituted dioxanes is not straightforward due to quantifiable differences in molecular architecture and physicochemical properties. The six-membered 1,3-dioxane ring adopts a chair conformation that influences the spatial orientation and reactivity of the bromomethyl group, contrasting with the flatter five-membered dioxolane ring which exhibits different ring strain and conformational dynamics [1]. Furthermore, the presence of the 4-methyl group alters both steric encumbrance and lipophilicity (LogP), directly impacting synthetic outcomes in multi-step sequences and purification profiles . These structural and physicochemical divergences translate into measurable differences in reactivity, selectivity, and downstream application performance, as detailed in the quantitative evidence below.

Ring architecture mismatch
The 1,3-dioxane chair conformation positions the bromomethyl group differently than the flatter dioxolane envelope, potentially altering stereoelectronic control.
Lipophilicity divergence
Higher LogP of the dioxane scaffold may shift phase-transfer and chromatographic behaviour compared to dioxolane-based intermediates.
Reactivity profile
Dioxane ring stability can lead to different reaction timecourses and by‑product profiles relative to the more ring‑strained dioxolane analogs.

2-Bromomethyl-4-methyl-1,3-dioxane: Quantitative Comparison vs. Analogs


Molecular Weight: Dioxane vs. Dioxolane

2-Bromomethyl-4-methyl-1,3-dioxane possesses a molecular weight of 195.05 g/mol, which is 14.02 g/mol heavier than its five-membered ring analog, 2-bromomethyl-4-methyl-1,3-dioxolane (181.03 g/mol) [1]. This mass difference arises from the additional methylene unit in the six-membered dioxane ring and directly influences physical handling properties, purification behavior (e.g., chromatographic retention), and gravimetric calculations in multi-step syntheses.

Molecular weight
Reported
195.05 g/mol vs 181.03 g/mol (dioxolane)
Impacts stoichiometry and purification calculations
7.7% mass increase from extra methylene unit
Organic Synthesis Physicochemical Properties Compound Characterization

Lipophilicity (LogP): Dioxane vs. Dioxolane

The 1,3-dioxane scaffold confers higher lipophilicity compared to its dioxolane counterpart. Computed LogP for 2-bromomethyl-4-methyl-1,3-dioxane is 1.53 , whereas the trans-isomer of 2-bromomethyl-4-methyl-1,3-dioxolane exhibits a LogP of 0.78 [1]. This 0.75 unit increase in LogP translates to a nearly 6-fold greater partition into octanol versus water, impacting compound handling in biphasic systems and predicting altered membrane permeability or tissue distribution in biological contexts.

Lipophilicity (LogP)
Data to verify
1.53 vs 0.78 (trans-dioxolane)
Reported ~5.6× greater octanol/water partition
Computed values; experimental confirmation needed
Medicinal Chemistry ADME Properties Lipophilicity

Conformational Preference and Dipole Moment

Dipole moment measurements and conformational analysis confirm that 2-bromomethyl-1,3-dioxane (a close analog lacking the 4-methyl group) adopts an armchair configuration with the polar bromomethyl group in an equatorial position, and exhibits free rotation of the CH2Br moiety [1]. While direct data for the 4-methyl derivative is unavailable, class-level inference suggests the 4-methyl substitution further biases the conformational equilibrium, potentially restricting rotation and altering the spatial presentation of the electrophilic carbon compared to the more flexible dioxolane analogs which have distinct ring pucker and higher ring strain [2].

Conformation & dipole
Class-level inference
Chair with equatorial CH₂Br (inferred from 2‑bromomethyl‑1,3‑dioxane)
Predictable framework for stereoselective reactions
4‑methyl substitution may further bias equilibrium
Structural Chemistry Conformational Analysis Dipole Moment

Nucleophilic Substitution Reactivity

The bromomethyl group in 2-bromomethyl-4-methyl-1,3-dioxane is primed for SN2 displacement by a range of nucleophiles. While direct comparative kinetic data are sparse, literature on similar α-bromoacetals indicates that the six-membered dioxane ring provides a balance of stability and reactivity. In specific amination reactions, 2-bromomethyl-4-methyl-1,3-dioxane reacts with 40% aqueous methylamine at 50 °C under autogenous pressure over 6 hours to afford the corresponding N-methyl derivative . In contrast, analogous reactions with five-membered dioxolane bromides often require different conditions due to higher ring strain and potentially faster decomposition pathways [1]. This suggests the dioxane scaffold may offer a wider operational window for certain nucleophilic substitutions.

Amination reactivity
Supporting evidence
40% aq. methylamine, 50°C, 6 h → N‑alkylated product
Dioxane scaffold may support more consistent yields
Comparative kinetic data limited; dioxolane may need different conditions
Organic Synthesis Nucleophilic Substitution Reaction Yield

2-Bromomethyl-4-methyl-1,3-dioxane: Key Applications


N-Substituted Amine Synthesis

Leveraging the electrophilic bromomethyl group, 2-bromomethyl-4-methyl-1,3-dioxane is a key intermediate for preparing N-alkylated amines. For instance, reaction with methylamine yields N-(4-methyl-1,3-dioxan-2-ylmethyl)methylamine, a versatile building block for further functionalization . This route is favored when the dioxane ring's stability and predictable conformation are required for subsequent stereoselective transformations, as highlighted by the conformational evidence [1].

Unsaturated Aldehyde and Dialdehyde Monoacetal Synthesis

The compound is specifically employed in the synthesis of α,β-unsaturated aldehydes and 1,4-dialdehyde monoacetals, where the dioxane ring acts as a protected aldehyde synthon . The 4-methyl substitution and six-membered ring provide a distinct steric environment compared to dioxolane-based acetals, which can influence the stereochemical outcome of aldol-type condensations and related reactions, a factor critical in natural product synthesis and fine chemical production.

Bioactive Compound and Bis-Bromoalkyl Ether Building Block

Patented processes utilize substituted 1,3-dioxanes, including 2-bromomethyl-4-methyl-1,3-dioxane, as intermediates for preparing bis-bromoalkyl ethers, which are themselves precursors to biologically active molecules . Furthermore, its scaffold appears in anticonvulsant agent research, where the cyclic ketal moiety is crucial for pharmacological activity [2]. The higher lipophilicity (LogP 1.53) of this specific dioxane, relative to dioxolane analogs (LogP ~0.78), may offer advantages in tuning the physicochemical properties of drug candidates .

Application
Selection Property
Validation Focus
N‑substituted amine synthesis
Electrophilic bromomethyl reactivity
Reaction yield and stereochemical outcome under chair conformation
Unsaturated aldehyde / dialdehyde monoacetal routes
Protected aldehyde synthon stability
Stereochemical control in aldol-type condensations
Bioactive molecule building block
Scaffold lipophilicity and rigidity
Physicochemical tuning in analog design (LogP, ring conformation)

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